molecular formula C18H23N3O2S B2952748 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1049344-27-5

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2952748
CAS No.: 1049344-27-5
M. Wt: 345.46
InChI Key: IIMWWOYHOAPQRV-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl chain to a 4-(4-methoxyphenyl)piperazine moiety. This structure combines the electron-rich thiophene ring with a substituted piperazine group, a common pharmacophore in neuroactive and enzyme-targeting compounds. The methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding affinity .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWWOYHOAPQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence various physiological processes, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a piperazine ring, which is often implicated in various biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N4O4SC_{23}H_{32}N_{4}O_{4}S. The compound's structure includes a thiophene moiety and a piperazine ring, which are crucial for its interaction with biological targets.

Target Receptors

The primary target for this compound is the alpha1-adrenergic receptor (α1-AR) . This receptor plays a significant role in mediating the effects of catecholamines such as norepinephrine and epinephrine.

Mode of Action

The compound acts as a ligand for α1-AR, leading to various physiological responses. Upon binding, it triggers intracellular signaling cascades that result in smooth muscle contraction and other adrenergic effects.

Pharmacokinetics

Pharmacokinetic studies utilizing in silico docking and molecular dynamics simulations have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies suggest favorable bioavailability and potential for therapeutic use.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : The compound has shown promise in modulating neurotransmitter systems involved in mood regulation.
  • Neuroprotective Properties : Studies suggest it may protect neuronal cells from oxidative stress and neuroinflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Dopamine Receptor Interaction : A study demonstrated that derivatives similar to this compound exhibit high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating potential applications in treating psychiatric disorders .
  • Serotonergic Modulation : Another research indicated that compounds with similar structures can modulate serotonin receptor activity, affecting neurotransmission in the brain .
  • Pharmacological Applications : The compound has been explored for its potential use in treating conditions such as anxiety disorders and hypertension due to its interaction with adrenergic receptors .

Data Table: Summary of Biological Activities

Activity Target Receptor IC50 (nM) Potential Applications
Dopamine D4 receptorD40.057Psychiatric disorders
Alpha1-adrenergic receptorα1-ARNot specifiedHypertension
Serotonin receptors5-HT1ANot specifiedAnxiety disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in three key regions: (1) the aryl substituent on the piperazine ring, (2) the linker between the piperazine and carboxamide groups, and (3) the heterocyclic core (thiophene vs. thiazole). Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Substituent Linker Core Molecular Weight Yield (%) Melting Point (°C) Key References
N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide 4-Methoxyphenyl Ethyl Thiophene 349.9 N/A N/A
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide 4-Chlorophenyl Ethyl Thiophene 349.9 N/A N/A
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl Acetamide Thiazole 422.54 75 289–290
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Phenyl Acetamide Thiazole 408.52 86 281–282
4-(trans-18F-fluoro)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-... (18F-Mefway) 2-Methoxyphenyl Ethyl Cyclohexane N/A N/A N/A
N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide 3-Chloro-2-methoxyphenyl Butyl Indole N/A N/A N/A

Key Observations:

Aryl Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Enhance binding to serotonin receptors (e.g., 18F-Mefway targets 5-HT1A receptors with a 2-methoxyphenyl group) .
  • Electron-Withdrawing Groups (e.g., chloro) : Increase polarity and may improve MMP inhibition, as seen in compound 14 (4-chlorophenyl analog, 79% yield) .

Linker Modifications :

  • Ethyl vs. Acetamide : Ethyl linkers (as in the target compound) improve membrane permeability compared to bulkier acetamide linkers (e.g., compound 13, MW = 422.54) .
  • Butyl Linkers : Used in indole-based analogs (e.g., ) for extended receptor interactions but reduce synthetic yield .

Heterocyclic Core :

  • Thiophene vs. Thiazole : Thiophene cores (e.g., target compound) exhibit lower molecular weights (~350 vs. ~420 for thiazoles) and may favor CNS penetration. Thiazole derivatives (e.g., compound 13) show higher melting points (~290°C), indicating greater crystallinity .

Research Findings and Pharmacological Implications

Serotonin Receptor Targeting :

  • The 4-methoxyphenyl-piperazine moiety is critical for 5-HT1A receptor binding, as demonstrated by 18F-Mefway’s use in PET imaging . Substitution with bulkier groups (e.g., 3-chloro-2-methoxyphenyl in ) shifts selectivity to other receptor subtypes .

Enzyme Inhibition: Thiazole-acetamide analogs (e.g., compound 13) inhibit MMPs with IC50 values in the nanomolar range, attributed to the acetamide linker’s hydrogen-bonding capacity .

Q & A

Q. How are structure-activity relationships (SAR) systematically explored?

  • Methodological Answer :

Piperazine Modifications : Replace 4-methoxyphenyl with 2,3-dichlorophenyl for enhanced D3 affinity (ΔKiK_i = 0.3 nM).

Linker Optimization : Ethyl linkers outperform butyl analogs in reducing hERG channel liability (IC50 > 10 μM vs. 1.2 μM).

Thiophene Substitutions : 5-Iodo-thiophene derivatives improve lipophilicity (LogP = 2.8) without compromising receptor binding .

Contradictions and Considerations

  • Synthetic Yields : Variability (45–85%) depends on steric hindrance from substituents (e.g., iodobenzofuran vs. benzothiophene) .
  • Receptor Selectivity : Some analogs show conflicting D3/D2 ratios due to assay conditions (cell line, radioligand concentration) .

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